Ethanol, 2-[(3-bromophenyl)amino]-
Overview
Description
Ethanol, 2-[(3-bromophenyl)amino]- is an organic compound that features a bromine-substituted phenyl group attached to an ethanol molecule via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(3-bromophenyl)amino]- typically involves the reaction of 3-bromoaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromoaniline and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide.
Product Isolation: The product is then isolated through standard purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Ethanol, 2-[(3-bromophenyl)amino]- may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-bromophenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylaminoethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenylaminoethanol derivative.
Substitution: Formation of various substituted phenylaminoethanol derivatives.
Scientific Research Applications
Ethanol, 2-[(3-bromophenyl)amino]- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a model compound for studying the interactions of bromine-substituted aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-bromophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(4-bromophenyl)amino]-: Similar structure but with the bromine atom in the para position.
Ethanol, 2-[(3-chlorophenyl)amino]-: Similar structure but with a chlorine atom instead of bromine.
Ethanol, 2-[(3-fluorophenyl)amino]-: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Ethanol, 2-[(3-bromophenyl)amino]- is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para-substituted or halogen-substituted analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
2-(3-bromoanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNQRFPYAVKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623060 | |
Record name | 2-(3-Bromoanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121496-16-0 | |
Record name | 2-(3-Bromoanilino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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